N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(22(27)24-17-7-8-18-19(13-17)30-15-29-18)23-9-4-10-25-11-12-28-20(14-25)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFDPSLXRRWTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, known for its diverse biological properties, and an oxalamide linkage, which may enhance its pharmacological profile.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A benzo[d][1,3]dioxole group, which is often associated with bioactive natural products.
- An oxalamide functional group , characterized by the linkage of two nitrogen atoms through carbonyl groups.
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, research involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were reported to be lower than those of standard drugs like doxorubicin, suggesting enhanced potency .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
The anticancer activity of this compound may involve:
- Inhibition of EGFR : This receptor plays a critical role in the regulation of cell growth and survival.
- Induction of Apoptosis : Assessment through annexin V-FITC assays indicates that these compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies have shown that these compounds can halt the cell cycle at specific phases, which is crucial for preventing tumor proliferation.
Other Biological Activities
In addition to anticancer properties, compounds with similar structural features have been explored for their potential as enzyme inhibitors. For example:
- α-Amylase Inhibition : Some derivatives have shown effectiveness in inhibiting α-amylase, which could have implications for managing diabetes by regulating carbohydrate metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of N1/N2-substituted oxalamides, which vary in substituents at both positions.
Table 1: Structural and Molecular Comparison of Oxalamide Derivatives
Key Observations:
Substituent Effects on Molecular Weight: The presence of a morpholino-propyl group (hypothetical in the target compound) likely increases molecular weight compared to simpler substituents like hydroxypropyl (356.4 vs. 346.3) . Fluorinated or aromatic substituents (e.g., fluorophenyl-piperazine in CAS 1049475-84-4) further elevate molecular weight (414.4) .
Functional Group Influence: Benzodioxole derivatives (common in ) are associated with improved metabolic resistance due to the electron-rich dioxole ring, which may reduce oxidative degradation.
Pharmacological Implications :
- Analogs with pyridinyl or furanyl groups (e.g., ) may exhibit divergent binding affinities. For instance, pyridinyl-ethyl substituents (FAO/WHO 2225) could target nicotinic receptors, while benzodioxole derivatives might interact with serotonin or dopamine transporters .
Table 2: Data Gaps and Research Needs
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols:
Intermediate preparation : React benzo[d][1,3]dioxol-5-amine with oxalyl chloride to form the oxalamide core.
Substitution : Introduce the 3-(2-phenylmorpholino)propyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt catalysis).
Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) .
- Optimization : Monitor reaction progress via TLC or HPLC. Control temperature (e.g., reflux in THF at 70°C) and use inert atmospheres to prevent oxidation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for benzo[d][1,3]dioxole; morpholine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z ~450) .
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening :
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or tubulin using fluorescence-based assays .
- Cytotoxicity : Compare selectivity between cancerous and normal cells (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its therapeutic profile?
- Approach :
Modify substituents : Replace the phenylmorpholino group with other heterocycles (e.g., piperazine, thiophene) to assess impact on target binding .
Vary linker length : Adjust the propyl chain to optimize steric and electronic interactions with biological targets .
Evaluate metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., morpholine oxidation) .
- Tools : Molecular docking (AutoDock Vina) to predict binding modes with receptors (e.g., tubulin) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Troubleshooting :
- Standardize assays : Use identical cell lines, incubation times, and reagent batches .
- Validate target engagement : Employ SPR or ITC to measure binding affinity directly .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. How can its mechanism of action be elucidated at the molecular level?
- Techniques :
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .
- RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated cells .
- X-ray crystallography : Co-crystallize with tubulin or kinases to resolve binding site interactions .
Q. What strategies mitigate synthetic challenges (e.g., low yields in coupling steps)?
- Solutions :
- Alternative coupling reagents : Replace EDCI with HATU for improved efficiency .
- Microwave-assisted synthesis : Reduce reaction time and enhance yield (e.g., 30 minutes at 100°C) .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) during critical steps .
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?
- Methods :
- Prodrug design : Introduce ester groups to enhance membrane permeability .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve circulation time .
- Metabolite identification : Use LC-MS/MS to track degradation pathways in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
